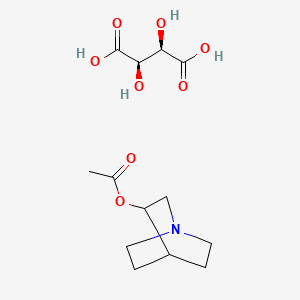

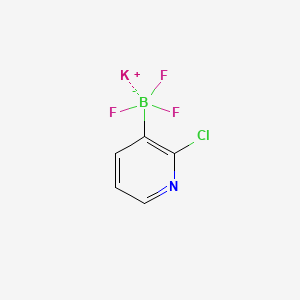

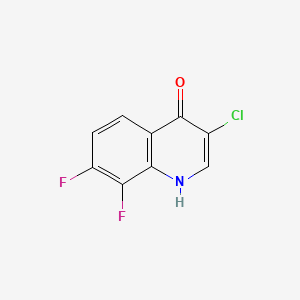

![molecular formula C20H16BrNO4 B598059 2-(2-(4-溴苯基)-5,8-二氧杂螺[3.4]辛烷-2-基)异吲哚啉-1,3-二酮 CAS No. 1199556-86-9](/img/structure/B598059.png)

2-(2-(4-溴苯基)-5,8-二氧杂螺[3.4]辛烷-2-基)异吲哚啉-1,3-二酮

描述

Isoindoline-1,3-dione derivatives constitute an important group of medicinal substances . The structure of new imides is often confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS .

Synthesis Analysis

The synthesis of isoindoline derivatives often involves reactions with primary amines . A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis

The molecular structure of isoindoline derivatives is often confirmed by methods such as FT–IR, H NMR, and MS . The structure of the degradation products and the mechanisms of their formation are often deduced based on information on the mass of quasi-molecular ions and fragmented degradation products .Chemical Reactions Analysis

The chemical reactions of isoindoline derivatives often involve interactions with primary amines . The structures of degradation products and the mechanics of their formation are designed in accordance with the information on the mass of quasi-molecular ions and fragmented degradation products .Physical And Chemical Properties Analysis

The physicochemical properties of new phthalimides are often determined on the basis of Lipiński’s rule . The final compounds often have a sharp melting point (m.p.), correct elemental analyses (C, H, N), IR and 1 H NMR spectra, and mass values determined by MS–MS .科学研究应用

抗菌研究:

- Ghabbour 和 Qabeel(2016 年)进行了一项研究,他们合成了一种相关化合物,重点研究其抗菌活性。他们发现该化合物对金黄色葡萄球菌和大肠杆菌表现出中等活性,表明其在抗菌应用中的潜力 (Ghabbour 和 Qabeel,2016 年)。

抗肿瘤活性:

- Zhou 等人(2017 年)合成了芳基哌嗪化合物,包括异吲哚啉-1,3-二酮的衍生物,发现这些化合物具有抗肿瘤活性。还研究了这些化合物的分子结构和卤素原子对构象和晶胞参数的影响 (Zhou 等人,2017 年)。

缓蚀:

- Chafiq 等人(2020 年)研究了螺环丙烷衍生物在酸性环境中对低碳钢腐蚀的抑制性能。他们的研究结果表明,包括异吲哚啉-1,3-二酮衍生物在内的这些化合物是有效的缓蚀剂 (Chafiq 等人,2020 年)。

阿尔茨海默病治疗:

- Andrade-Jorge 等人(2018 年)合成了并评价了 2-(2-(3,4-二甲氧基苯基)乙基)异吲哚啉-1,3-二酮作为 AChE 抑制剂,AChE 是阿尔茨海默病中涉及的关键酶。他们的研究表明,该化合物对 AChE 表现出良好的抑制作用,并且急性毒性低 (Andrade-Jorge 等人,2018 年)。

除草剂开发:

- Gao 等人(2019 年)设计并合成了邻苯二甲酰亚胺衍生物作为有效的原卟啉氧化酶 (PPO) 抑制剂,将其确定为除草剂发现的潜在目标。他们发现某些衍生物,包括异吲哚啉-1,3-二酮化合物,表现出优异的除草剂功效 (Gao 等人,2019 年)。

作用机制

Target of Action

The primary targets of the compound “2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione” are currently unknown. This compound belongs to the class of isoindole-1,3-dione compounds , which are known to exhibit a wide range of biological activities, including antibacterial, antifungal, analgesic, anti-HIV-1, anxiolytic, anti-inflammatory, anticonvulsant, antitumor, and antimicrobial activities . .

Mode of Action

Isoindole-1,3-dione compounds are known to interact with various biological targets due to their versatile structure

Biochemical Pathways

Isoindole-1,3-dione compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities

Result of Action

Isoindole-1,3-dione compounds are known to have a wide range of biological effects, including antibacterial, antifungal, analgesic, anti-HIV-1, anxiolytic, anti-inflammatory, anticonvulsant, antitumor, and antimicrobial activities

安全和危害

未来方向

属性

IUPAC Name |

2-[2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO4/c21-14-7-5-13(6-8-14)19(11-20(12-19)25-9-10-26-20)22-17(23)15-3-1-2-4-16(15)18(22)24/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQOEALLKYZTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)CC(C2)(C3=CC=C(C=C3)Br)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728956 | |

| Record name | 2-[2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199556-86-9 | |

| Record name | 2-[2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

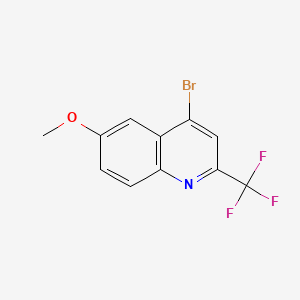

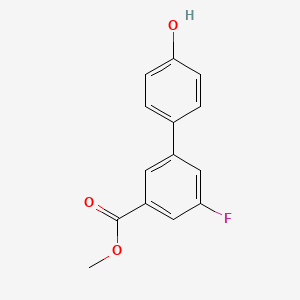

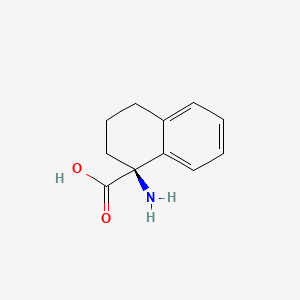

![3-Aminothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597998.png)

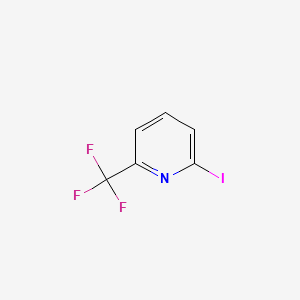

![tert-Butyl 3-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B597999.png)